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Efficacy Data & Clinical Evidence

The table below summarizes key efficacy findings from preclinical and clinical studies on raltitrexed for

peritoneal metastases.

Cancer Type /
Model

Study Type /
Model

Treatment
Protocol

Key Efficacy Findings Citation

Colorectal
Cancer (CRC)

Clinical Study

(Patient Data)

3 mg/m² IV every

21 days

12% PR, 32% SD in relapsed

metastatic CRC patients [1]

Gastrointestinal
(GI) Cancers

Clinical Study

(MADO
Model)

Testing on

malignant ascites-
derived organoids

Organoid drug sensitivity tests

showed 78.57%-85.71%
accuracy in predicting clinical

chemotherapy response [2]

Gastric Cancer Clinical Trial

(Safety)

4 mg in 500 ml NS,

intraperitoneal
during surgery

Safe for intraperitoneal

application with no significant
increase in adverse effects vs.

saline control [3]
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Cancer Type /
Model

Study Type /
Model

Treatment
Protocol

Key Efficacy Findings Citation

Colorectal
Cancer

Preclinical

(Xenograft
Mouse Model)

HIPEC with

raltitrexed

Hyperthermia significantly

enhanced the drug's apoptotic
effect in a time-dependent

manner [4]

Abbreviations: PR (Partial Response), SD (Stable Disease), IV (Intravenous), HIPEC (Hyperthermic

Intraperitoneal Chemotherapy), MADO (Malignant Ascites-Derived Organoids), NS (Normal Saline).

Experimental Protocols for Research

For scientists investigating raltitrexed in laboratory models, here are detailed methodologies from recent

studies.

Malignant Ascites-Derived Organoid (MADO) Culture & Drug
Testing

This protocol enables ex vivo modeling of patient-specific peritoneal metastases for drug sensitivity

prediction [2].

Sample Collection & Preparation: Collect malignant ascitic fluid from patients with GI cancers.

Centrifuge at 1,500 rpm for 5 minutes, collect the cell pellet, and wash three times with PBS.
Organoid Culturing: Resuspend the cell pellet in an EHSgel matrix on ice. Dispense as 30 µL

droplets into a 24-well plate and incubate at 37°C for 20-30 minutes for the matrix to solidify. Add 500
µL of complete organoid culture medium and culture at 37°C with 5% CO₂, replacing the medium

every 3-4 days.
Drug Sensitivity Testing (DST): At passage 5, collect organoids and digest them. Seed 1,000 cells

per well in a 96-well plate. After 24 hours, add chemotherapeutic drugs (e.g., raltitrexed, 5-FU,
oxaliplatin) based on clinical regimens. Incubate for a designated period and assess cell viability

using assays like CCK-8 or MTS to generate drug concentration-viability curves.
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In Vivo Hyperthermic Intraperitoneal Chemotherapy (HIPEC)
Model

This mouse model tests the efficacy of raltitrexed in a simulated HIPEC setting for colorectal cancer

peritoneal metastases [4].

Animal Model: Use nude mice (e.g., BALB/c).
Peritoneal Metastasis Induction: Inject human colorectal carcinoma cells (e.g., HCT-116, LOVO)

intraperitoneally to establish a xenograft model.
HIPEC Procedure: Anesthetize the tumor-bearing mice. Instead of laparotomy, use a puncture

needle system for perfusion to reduce infection risk.
Treatment Groups: Include groups for hyperthermic raltitrexed, normothermic raltitrexed,

hyperthermic saline, and control.
Parameters: Perfuse with a solution containing raltitrexed. The hyperthermic group should

maintain a target intra-abdominal temperature (e.g., 43°C) for a set duration (e.g., 1 hour).
Efficacy Assessment: After treatment, sacrifice the animals and examine the abdominal cavity.

Count and measure peritoneal metastatic nodules. Analyze tissue samples for apoptosis markers
(e.g., TUNEL staining) to confirm therapeutic effect.

Mechanisms of Action & Signaling Pathways

Raltitrexed is a specific inhibitor of Thymidylate Synthase (TS), a key enzyme in the de novo synthesis of

thymidylate (dTMP), which is essential for DNA replication [5] [6] [7]. Its antitumor effects are mediated

through several interconnected mechanisms:

Primary Action: Raltitrexed and its polyglutamated metabolites potently and competitively inhibit TS.

This leads to depletion of dTTP, causing "thymineless death" characterized by DNA strand breaks
and apoptosis [6] [8].

Induction of Mitochondrial Apoptosis: TS inhibition triggers the mitochondrial apoptotic pathway.
This involves:

Increased ROS: Overproduction of Reactive Oxygen Species (ROS) [9] [8].
Loss of Mitochondrial Membrane Potential (ΔΨm): A compromised inner mitochondrial

membrane [8].
Regulation of Bcl-2 Family: Upregulation of pro-apoptotic Bax and downregulation of anti-

apoptotic Bcl-2 [5] [8].
Cytochrome c Release: This leads to the activation of caspase-3, executing cell apoptosis [8].
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Cell Cycle Arrest: Treatment with raltitrexed induces cell cycle arrest at the G0/G1 phase,

preventing cell proliferation [6] [8].
Synergy with Other Agents: In ESCC models, raltitrexed enhanced the antitumor effect of the TKI

anlotinib by downregulating phosphorylation of Akt and Erk, key survival signaling pathways [5].

The following diagram illustrates the core apoptotic pathway induced by raltitrexed.
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Diagram 1: Core apoptotic signaling pathway induced by raltitrexed.
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Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Our lab is establishing MADO models for drug screening. What are the critical success factors

and common pitfalls?

Critical Success Factors:

Sample Quality: Process ascitic fluid samples promptly after paracentesis to maintain cell
viability [2].

Matrix & Medium: Use a qualified extracellular matrix (e.g., EHSgel) and pre-validate the
organoid culture medium for your cancer type [2].

Passaging Timing: Passage organoids when they reach an optimal size, typically after 7-14
days, to prevent central necrosis [2].

Troubleshooting:
Low Success Rate: If the culturing success rate is low, ensure the cell pellet is adequately

washed to remove residual ascites fluid, which may contain inhibitory factors.
Poor Drug Response Correlation: When validating the model, compare organoid drug

sensitivity with the patient's clinical outcome. A high Kappa value (e.g., 0.571-0.714) indicates
good predictive accuracy [2].

Q2: Why is intraperitoneal (IP) administration of raltitrexed considered for peritoneal metastases, and

what does the safety data show?

Rationale: The "peritoneum-plasma barrier" limits the penetration of systemically administered drugs

into the peritoneal cavity. IP delivery allows for high local drug concentration, directly targeting free
cancer cells and micro-metastases [3] [4].

Safety Data: A prospective clinical study in gastric cancer patients found that IP administration of 4
mg raltitrexed during surgery was safe. It did not significantly increase the rate of postoperative

complications, adverse effects, or alter key blood laboratory parameters compared to a saline control
group [3].

Q3: Beyond TS inhibition, what other molecular mechanisms contribute to raltitrexed's antitumor

effect? Research indicates that raltitrexed's mechanism is multi-faceted. Key additional pathways include:

ER Stress Activation: In prostate cancer cells, raltitrexed was shown to induce apoptosis by
impeding HSPA8 expression, leading to increased Reactive Oxygen Species (ROS) and subsequent

Endoplasmic Reticulum (ER) stress [9].
Synergistic Signaling Inhibition: In ESCC, the combination of raltitrexed and anlotinib led to

enhanced antitumor effects by downregulating phosphorylation of Akt and Erk, which are crucial for
cell survival and proliferation [5].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Raltitrexed (Tomudex) administration in patients with relapsed ... [catalog.data.gov]

2. A promising model for prediction of chemotherapeutic ... [pmc.ncbi.nlm.nih.gov]

3. Preliminary investigation of intraperitoneal raltitrexed in ... [pmc.ncbi.nlm.nih.gov]

4. A study of peritoneal metastatic xenograft model ... [sciencedirect.com]

5. Raltitrexed enhanced antitumor effect of anlotinib in human ... [pmc.ncbi.nlm.nih.gov]

6. Raltitrexed Inhibits HepG2 Cell Proliferation via G0/G1 ... [pmc.ncbi.nlm.nih.gov]

7. Raltitrexed-Modified Gold and Silver Nanoparticles for ... [pmc.ncbi.nlm.nih.gov]

8. Raltitrexed induces mitochondrial‑mediated apoptosis in ... [spandidos-publications.com]

9. Raltitrexed induces apoptosis through activating ROS ... [sciencedirect.com]

To cite this document: Smolecule. [Raltitrexed in patients with peritoneal metastases efficacy].

Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b548873#raltitrexed-in-patients-with-peritoneal-metastases-

efficacy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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